molecular formula C15H12N2O3 B1192832 GSK3-IN-38

GSK3-IN-38

Cat. No.: B1192832
M. Wt: 268.27
InChI Key: TWKHNBDRVSLZKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK3-IN-38 is a reversible inhibitor of GSK3.

Scientific Research Applications

Role in Cellular Processes and Diseases

Glycogen synthase kinase-3 (GSK3) plays a crucial role in various cellular processes, including cellular structure, growth, motility, and apoptosis. It's linked to pathological conditions like diabetes/insulin resistance and Alzheimer's disease. Efforts are ongoing to understand and control GSK3's functions and impacts in these conditions (Jope & Johnson, 2004).

Involvement in Alzheimer's Disease

GSK3 has been implicated in Alzheimer's disease. The study of GSK3 inhibitor AR-A014418 shows its potential to inhibit tau phosphorylation and protect against cell death and neurodegeneration caused by β-amyloid peptide, suggesting its application in Alzheimer's research (Bhat et al., 2003).

Cancer Therapeutics

GSK3 is essential in MLL leukemia cell proliferation and transformation, suggesting its potential as a cancer drug target. Inhibiting GSK3 in a murine model shows promising efficacy, highlighting its role in oncology (Wang et al., 2008).

Interactions with PI3K/AKT/mTOR Signalling Network

GSK3 plays a significant role in the PI3K/AKT/mTOR signalling network, influencing various aspects of cellular metabolism and physiology. Its regulation and interactions with other components in this network are crucial for understanding its broader impacts (Hermida et al., 2017).

GSK3 in Neurodegenerative Diseases

GSK3's activity in Alzheimer's disease, particularly its relationship with tau and amyloid-β, is of significant interest. Studies indicate GSK3's association with neurofibrillary tangles and amyloid plaques, central features of Alzheimer's disease (Crouch et al., 2011).

Immune Responses Regulation

GSK3 is a key regulator in balancing pro- and anti-inflammatory cytokine production. It influences T-cell proliferation, differentiation, survival, and is involved in various immune responses, making it a potential therapeutic target for immune-related conditions (Beurel et al., 2010).

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27

IUPAC Name

3-Acetyl-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione

InChI

InChI=1S/C15H12N2O3/c1-8(18)12-13(15(20)16-14(12)19)10-7-17(2)11-6-4-3-5-9(10)11/h3-7H,1-2H3,(H,16,19,20)

InChI Key

TWKHNBDRVSLZKI-UHFFFAOYSA-N

SMILES

O=C(C(C(C)=O)=C1C2=CN(C)C3=C2C=CC=C3)NC1=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK3IN-38;  GSK3 IN-38;  GSK3-IN-38

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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